molecular formula C14H12O3 B14634426 2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one CAS No. 54013-48-8

2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one

Cat. No.: B14634426
CAS No.: 54013-48-8
M. Wt: 228.24 g/mol
InChI Key: ZUEZDYKKTKJBFJ-UHFFFAOYSA-N
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Description

2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one can be achieved through a one-pot method. This involves combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . The reaction conditions are optimized to ensure high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one are not well-documented, the principles of green chemistry and efficient synthesis are often applied. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes such as microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one stands out due to its specific substitution pattern and the resulting unique biological properties. Its synthesis and reactivity also offer distinct advantages in various research and industrial applications.

Properties

CAS No.

54013-48-8

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2,9-dimethyl-5H-pyrano[3,2-c]chromen-4-one

InChI

InChI=1S/C14H12O3/c1-8-3-4-13-10(5-8)14-11(7-16-13)12(15)6-9(2)17-14/h3-6H,7H2,1-2H3

InChI Key

ZUEZDYKKTKJBFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=C2OC(=CC3=O)C

Origin of Product

United States

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